Product packaging for Nicotinonitrile, 1,4-dihydro-1-propyl-(Cat. No.:CAS No. 19424-17-0)

Nicotinonitrile, 1,4-dihydro-1-propyl-

Cat. No.: B101705
CAS No.: 19424-17-0
M. Wt: 148.2 g/mol
InChI Key: RXJWXZQKQLUCNH-UHFFFAOYSA-N
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Description

Contextualization of 1,4-Dihydropyridines in Modern Synthetic Strategies

The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system is a pivotal scaffold in organic synthesis, recognized for its presence in a multitude of biologically active molecules and its utility as a versatile synthetic intermediate.

The chemistry of dihydropyridines dates back to the late 19th century with the pioneering work of Arthur Hantzsch, who first reported the synthesis of these compounds in 1882. Initially, research focused on the fundamental synthesis and reactivity of the 1,4-DHP core. For many decades, the Hantzsch synthesis remained the primary method for accessing this scaffold.

In the mid-20th century, the discovery of the biological significance of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which contains a 1,4-dihydropyridine ring, sparked renewed interest in this class of compounds. This led to extensive investigations into their redox properties, establishing them as important biomimetic reducing agents in organic synthesis.

The latter half of the 20th century and the early 21st century have witnessed a significant evolution in dihydropyridine (B1217469) chemistry. Research trends have shifted towards the development of more efficient and diverse synthetic methodologies, including multicomponent reactions and asymmetric syntheses to access chiral 1,4-DHPs. Furthermore, the functionalization of the 1,4-DHP ring at various positions has become a key area of exploration, aiming to modulate the electronic and steric properties of the scaffold and to introduce new functionalities for further chemical transformations.

The strategic importance of the 1,4-dihydropyridine framework in chemical synthesis is multifaceted. Its utility can be broadly categorized as follows:

Redox Chemistry : 1,4-Dihydropyridines are excellent hydride donors, mimicking the function of NADH. This property is widely exploited in various reduction reactions in organic synthesis, offering a mild and selective alternative to traditional metal hydride reagents. The ease of their oxidation to the corresponding pyridinium (B92312) salts provides a thermodynamic driving force for these reactions.

Privileged Scaffold : The 1,4-DHP core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The inherent structural features of the 1,4-DHP ring allow for diverse substitutions, enabling the synthesis of large libraries of compounds for drug discovery.

Synthetic Intermediates : The reactivity of the enamine-like double bonds in the 1,4-dihydropyridine ring makes it a versatile intermediate for the synthesis of other complex heterocyclic systems. It can participate in cycloaddition reactions, electrophilic additions, and rearrangements to afford a variety of nitrogen-containing compounds.

The strategic placement of various substituents on the 1,4-DHP ring allows for fine-tuning of its reactivity and physical properties, making it a highly adaptable tool for synthetic chemists.

Significance of Nicotinonitrile Derivatives in Chemical Research

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are another class of heterocyclic compounds with significant value in chemical research, primarily due to the unique electronic properties and reactivity of the cyano group attached to the pyridine (B92270) ring.

The nicotinonitrile moiety is characterized by a pyridine ring substituted with a nitrile (-C≡N) group at the 3-position. This combination of an aromatic heterocycle and a strongly electron-withdrawing cyano group imparts distinct structural and chemical properties.

Structural and Electronic Features:

The nitrile group is a powerful electron-withdrawing group through both inductive and resonance effects, which significantly influences the electron density distribution within the pyridine ring. This makes the ring more electron-deficient compared to pyridine itself, affecting its reactivity towards electrophiles and nucleophiles.

Chemical Versatility: The nitrile group is a versatile functional handle that can be transformed into a wide array of other functional groups, including:

Carboxylic acid : through hydrolysis.

Amide : via partial hydrolysis.

Amine : by reduction.

Tetrazole : through cycloaddition with azides.

This chemical versatility makes nicotinonitrile derivatives valuable starting materials for the synthesis of a diverse range of functionalized pyridine compounds.

The substitution at the nitrogen atom of the dihydropyridine ring plays a crucial role in modulating the compound's properties. While many well-known dihydropyridines are N-unsubstituted or have an N-H bond, N-alkylation is a common strategy to alter the steric and electronic environment of the molecule.

The presence of a propyl group at the N-1 position of a dihydropyridine scaffold is a known structural motif. The introduction of an N-propyl group can:

Increase Lipophilicity : The alkyl chain enhances the nonpolar character of the molecule, which can influence its solubility in organic solvents and its interaction with biological membranes.

Introduce Steric Hindrance : The propyl group can sterically shield the N-H proton (in the unsubstituted analogue), potentially affecting the molecule's reactivity, particularly in reactions involving the nitrogen atom.

Modulate Biological Activity : In the context of medicinal chemistry, N-alkylation is a common strategy to fine-tune the pharmacological profile of a lead compound. The size and nature of the alkyl group can significantly impact binding affinity to biological targets.

Rationale for Investigating Nicotinonitrile, 1,4-dihydro-1-propyl-

The rationale for the focused investigation of Nicotinonitrile, 1,4-dihydro-1-propyl- stems from the unique combination of its three key structural components: the 1,4-dihydropyridine core, the nicotinonitrile moiety, and the N-propyl substituent. This specific arrangement of functional groups suggests a molecule with a distinct set of chemical properties and potential applications.

The 1,4-dihydropyridine ring provides a reactive and tunable platform, known for its redox activity and its role as a privileged scaffold. The nicotinonitrile component introduces a versatile cyano group, which not only modifies the electronic properties of the dihydropyridine ring but also serves as a synthetic handle for further functionalization. The N-propyl group, in turn, modulates the steric and lipophilic characteristics of the entire molecule.

The convergence of these features in a single molecule makes Nicotinonitrile, 1,4-dihydro-1-propyl- a compelling target for synthetic chemists and researchers in materials science and medicinal chemistry. Its investigation could lead to the discovery of novel reactivity patterns, the development of new synthetic methodologies, and the identification of compounds with interesting photophysical or biological properties.

Research Findings on Related Scaffolds

While specific research data on "Nicotinonitrile, 1,4-dihydro-1-propyl-" is not extensively available in the public domain, the properties and reactivity of the parent scaffolds provide a strong basis for understanding its potential. The following tables summarize general characteristics of 1,4-dihydropyridines and nicotinonitrile derivatives.

Table 1: General Properties and Reactivity of the 1,4-Dihydropyridine Scaffold

PropertyDescription
Structure A partially saturated six-membered nitrogen-containing heterocycle with two double bonds.
Reactivity Acts as a hydride donor in redox reactions, undergoes electrophilic addition at the double bonds, and can be aromatized to the corresponding pyridine.
Key Reactions Hantzsch dihydropyridine synthesis, oxidation to pyridines, and use as a reducing agent in organic synthesis.

Table 2: Influence of the Nicotinonitrile Moiety

FeatureImpact on the Molecule
Electronic Effect The strong electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution.
Synthetic Handle The nitrile group can be converted into various other functional groups such as carboxylic acids, amides, and amines, allowing for diverse derivatization.

Table 3: Role of the N-Propyl Substituent

AspectConsequence
Steric Hindrance The propyl group can influence the conformation of the dihydropyridine ring and affect the accessibility of nearby functional groups.
Lipophilicity Increases the non-polar character of the molecule, which can impact its solubility and interactions with non-polar environments.

Identified Gaps in the Academic Understanding of this Specific Compound

A comprehensive review of the existing scientific literature reveals a significant gap in the focused study of Nicotinonitrile, 1,4-dihydro-1-propyl-. While numerous studies have investigated the synthesis and application of the 1,4-dihydropyridine scaffold with various substituents, the 1-propyl derivative bearing a nitrile group at the 3-position has not been the subject of dedicated research. nih.govmdpi.com This oversight in the academic community represents a key knowledge gap.

The primary deficiencies in the current understanding include:

Uncharacterized Physicochemical Properties: Detailed experimental data on the physicochemical properties of this specific compound, such as its solubility, stability under various conditions, and spectroscopic characteristics, are not readily available in public databases or academic publications.

Unknown Reactivity Profile: The specific reactivity of Nicotinonitrile, 1,4-dihydro-1-propyl- remains largely unexplored. The interplay between the dihydropyridine ring, the N-propyl substituent, and the cyano group could lead to unique chemical behavior that has yet to be documented.

Scant Biological Evaluation: Although many 1,4-dihydropyridine derivatives have been evaluated for a wide range of biological activities, from anticancer to antimicrobial effects, Nicotinonitrile, 1,4-dihydro-1-propyl- has not been specifically screened in these assays. nih.govresearchgate.net

Potential as a Key Intermediate or Precursor in Advanced Chemical Transformations

Despite the limited direct research, the molecular architecture of Nicotinonitrile, 1,4-dihydro-1-propyl- suggests its significant potential as a versatile intermediate in advanced organic synthesis. The inherent reactivity of its constituent functional groups opens avenues for a variety of chemical transformations.

The 1,4-dihydropyridine ring is a well-known reducing agent, capable of delivering a hydride to a suitable substrate. mdpi.com This property could be harnessed in various reduction reactions. Furthermore, the dihydropyridine ring can be oxidized to the corresponding pyridine, offering a route to a different class of aromatic compounds.

The nitrile group is a highly versatile functional handle that can be transformed into a wide array of other functionalities, including:

Amines: Reduction of the nitrile can yield primary amines, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.

Carboxylic Acids: Hydrolysis of the nitrile group provides a straightforward route to carboxylic acids.

Aldehydes and Ketones: The nitrile can be converted to aldehydes or ketones through reactions with organometallic reagents followed by hydrolysis.

Heterocycles: The cyano group can participate in cycloaddition reactions or serve as a precursor for the formation of various nitrogen-containing heterocycles.

The combination of these reactive sites within a single molecule makes Nicotinonitrile, 1,4-dihydro-1-propyl- a promising precursor for the synthesis of complex, polyfunctional molecules. Its utility as a building block in multicomponent reactions could also be a fruitful area of investigation. researchgate.neteurekaselect.com

Scope and Objectives of Academic Research on Nicotinonitrile, 1,4-dihydro-1-propyl-

Given the identified knowledge gaps and the evident potential of Nicotinonitrile, 1,4-dihydro-1-propyl-, a clear scope for future academic research can be defined. The primary objectives of such research should be to systematically characterize this compound and explore its synthetic utility.

Key Research Objectives:

Development of Efficient Synthetic Protocols: The primary goal should be to establish and optimize a reliable and high-yielding synthesis for Nicotinonitrile, 1,4-dihydro-1-propyl-. This would involve exploring various one-pot, multicomponent reaction strategies and evaluating the impact of different catalysts and reaction conditions. ias.ac.innih.gov

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis of the compound's properties is essential. This includes determining its melting point, solubility in various solvents, and acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis) to create a comprehensive and publicly accessible dataset.

Investigation of Chemical Reactivity: Systematic studies should be undertaken to map the reactivity of the dihydropyridine ring and the nitrile group. This would involve subjecting the compound to a range of reaction conditions to explore its potential in oxidation, reduction, hydrolysis, and cycloaddition reactions.

Exploration as a Synthetic Intermediate: A significant research effort should be directed towards demonstrating the utility of Nicotinonitrile, 1,4-dihydro-1-propyl- as a key intermediate. This can be achieved by using it as a starting material in the synthesis of novel, more complex molecules, particularly those with potential biological activity.

Preliminary Biological Screening: To ascertain its potential in drug discovery, the compound should be screened against a panel of biological targets to identify any potential anticancer, antimicrobial, or other pharmacologically relevant activities. nih.govnih.gov

By pursuing these research objectives, the scientific community can fill the existing void in the understanding of Nicotinonitrile, 1,4-dihydro-1-propyl- and unlock its potential as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B101705 Nicotinonitrile, 1,4-dihydro-1-propyl- CAS No. 19424-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19424-17-0

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

1-propyl-4H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H12N2/c1-2-5-11-6-3-4-9(7-10)8-11/h3,6,8H,2,4-5H2,1H3

InChI Key

RXJWXZQKQLUCNH-UHFFFAOYSA-N

SMILES

CCCN1C=CCC(=C1)C#N

Canonical SMILES

CCCN1C=CCC(=C1)C#N

Synonyms

1,4-Dihydro-1-propylnicotinonitrile

Origin of Product

United States

Synthetic Methodologies for Nicotinonitrile, 1,4 Dihydro 1 Propyl and Its Derivatives

Conventional Approaches to 1,4-Dihydropyridine (B1200194) Synthesis Applicable to the Compound

Conventional methods for constructing the 1,4-dihydropyridine ring often rely on one-pot multicomponent reactions (MCRs), which are highly valued for their efficiency, atom economy, and operational simplicity. researchgate.netsid.ir These strategies allow for the rapid assembly of complex molecules from simple, readily available starting materials. acs.org

Hantzsch Pyridine (B92270) Synthesis Modifications and Adaptations

The Hantzsch pyridine synthesis, first reported in 1881, is the most classical and widely used method for preparing 1,4-DHP derivatives. frontiersin.orgnih.govwikipedia.org The traditional reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849). azaruniv.ac.irwikipedia.org However, the classical Hantzsch method often requires long reaction times and harsh conditions, which has led to numerous improvements. tandfonline.com

To apply this synthesis to Nicotinonitrile, 1,4-dihydro-1-propyl-, specific modifications to the starting materials are necessary:

Nitrogen Source : To introduce the 1-propyl group, ammonia is replaced with n-propylamine.

Carbonyl Components : To achieve the nicotinonitrile structure (a cyano group at C3), one of the β-ketoester components must be replaced with an active methylene (B1212753) compound containing a nitrile group, such as a β-ketonitrile or cyanoacetamide. The second carbonyl component can be a standard β-dicarbonyl compound like a β-ketoester to complete the ring.

The modified reaction would thus involve the condensation of an aldehyde, a β-ketonitrile, a β-ketoester, and n-propylamine. This approach benefits from the foundational principles of the Hantzsch reaction, including the initial formation of enamine and chalcone-type intermediates that subsequently cyclize to form the dihydropyridine (B1217469) ring. frontiersin.org Various catalysts, including Lewis acids and organocatalysts, can be employed to improve reaction rates and yields under milder conditions. azaruniv.ac.irias.ac.in

Table 1: Representative Modified Hantzsch Synthesis for 1,4-DHP Analogs
Aldehyde Component (R-CHO)CatalystSolventReaction TimeYield (%)Reference
BenzaldehydeCeric Ammonium Nitrate (CAN)Solvent-free1-2.5 hGood to Excellent ijcrt.orgnih.gov
4-ChlorobenzaldehydeTriethylamineWater/Microwave10 min94-98% researchgate.net
2-FuraldehydeNoneSolvent-free45 min85% acs.org
4-Nitrobenzaldehydep-Toluenesulfonic acid (PTSA)Aqueous Micelles-96% wikipedia.org

Multicomponent Reaction Strategies for Core Assembly

The Hantzsch synthesis is itself a prime example of a multicomponent reaction (MCR). ijcrt.org Beyond this classic method, other MCR strategies have been developed for the synthesis of highly substituted 1,4-dihydropyridines. These reactions are prized for their ability to generate molecular diversity from simple precursors in a single step. researchgate.net

A potential four-component strategy for the synthesis of Nicotinonitrile, 1,4-dihydro-1-propyl- could involve the reaction of:

An aldehyde (R-CHO)

Malononitrile (B47326) (as the source of the C3-cyano and C2-amino groups)

A β-dicarbonyl compound (e.g., ethyl acetoacetate)

n-Propylamine

In this scenario, the reaction proceeds through a cascade of events, likely involving Knoevenagel condensation and Michael addition, followed by cyclization and tautomerization to yield the final 1,4-DHP product. frontiersin.org The use of different starting materials allows for the creation of a diverse library of derivatives. For example, using cyclic amines in an autocatalytic four-component reaction with benzaldehydes and malononitrile has been shown to produce novel 1,4-dihydropyridine-3,5-dicarbonitriles. arkat-usa.org Green chemistry principles are often incorporated into these MCRs through the use of environmentally benign solvents like water or deep eutectic solvents, or by performing the reactions under solvent-free conditions. tandfonline.comias.ac.in

Advanced and Stereoselective Synthetic Pathways to Nicotinonitrile, 1,4-dihydro-1-propyl-

Many unsymmetrically substituted 1,4-dihydropyridines are chiral, with the C4 position being a stereocenter. ic.ac.uk The enantiomers of these compounds often exhibit different pharmacological profiles, making the development of stereoselective synthetic methods a key priority in medicinal chemistry. mdpi.comresearchgate.net

Asymmetric Synthesis through Chiral Catalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-dihydropyridines. This approach avoids the use of metal catalysts and often provides high levels of stereocontrol. mdpi.com Chiral Brønsted acids and bases are commonly employed to catalyze asymmetric variations of the Hantzsch reaction or related MCRs.

Key catalytic strategies include:

Chiral Phosphoric Acids (CPAs) : BINOL-derived phosphoric acids can catalyze the enantioselective synthesis of 1,4-DHPs by controlling the cyclization step. mdpi.com

Cinchona Alkaloids : Catalysts derived from cinchona alkaloids, such as β-isocupreidine, have been used to activate Michael addition reactions between enamines and malononitrile derivatives, affording chiral 1,4-DHPs with moderate to good enantioselectivity. mdpi.comnih.govnih.gov

Isothiourea Catalysts : The addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium (B92312) salts allows for the synthesis of enantioenriched 1,4-dihydropyridines. rsc.org This method provides access to products with high diastereo- and enantioselectivity (up to 95:5 dr and 98:2 er). rsc.org

These catalytic systems offer a direct route to enantiomerically enriched Nicotinonitrile, 1,4-dihydro-1-propyl- by controlling the formation of the C4 stereocenter during the ring-forming process.

Table 2: Examples of Chiral Organocatalysts in 1,4-DHP Synthesis
Catalyst TypeReaction TypeAchieved Enantioselectivity (ee)Reference
Bifunctional SquaramideMichael/Cyclization of AzadienesUp to 99% ee researchgate.net
Cinchona Alkaloid (β-isocupreidine)Reaction of Hydrazones with Alkylidenemalononitriles40-54% ee nih.gov
Isothiourea (R)-BTMAddition of Ammonium Enolates to Pyridinium SaltsUp to 98:2 er rsc.org
Bis-cinchona CatalystMichael Addition of Enamines to MalononitrilesModerate Enantioselectivity nih.gov

Diastereoselective Control in Compound Formation

Diastereoselective synthesis provides another avenue for controlling the stereochemistry of 1,4-dihydropyridines. This can be achieved by incorporating a chiral auxiliary into one of the starting materials or by performing a reaction on a substrate that already contains a stereocenter.

One reported strategy involves the diastereoselective addition of an aryllithium reagent to a chiral 3-dihydro-oxazolyl-pyridine precursor. ic.ac.uk The chiral oxazoline (B21484) group directs the nucleophilic attack to one face of the pyridine ring, establishing the C4 stereocenter with a diastereomeric excess (de) of 78-90%. ic.ac.uk Although this method was developed for 4-aryl derivatives, the principle could be adapted for the synthesis of other substituted 1,4-DHPs. A subsequent step would be required to remove the chiral auxiliary.

Alternatively, a cascade reaction involving Rh-catalyzed C-H activation, alkyne coupling, electrocyclization, and subsequent reduction can produce highly substituted tetrahydropyridines with excellent diastereoselectivity (>95% ds). nih.gov Such complex cascade methodologies allow for the formation of multiple bonds and stereocenters in a single, highly controlled operation.

Enantioselective Methodologies for Functionalized Analogs

The development of enantioselective methods is crucial for producing functionalized analogs of Nicotinonitrile, 1,4-dihydro-1-propyl- for structure-activity relationship studies. Organocatalytic desymmetrization of prochiral 1,4-dihydropyridines is a powerful strategy for accessing chiral, functionalized derivatives. mdpi.com For instance, the enantioselective bromination of a methyl group at the C2 or C6 position of a symmetrical 1,4-DHP can convert an inert C-H bond into a versatile C-Br bond, which can then be used for further modifications. researchgate.net

Furthermore, bifunctional catalysts, such as squaramide-based organocatalysts, have been successfully used in Michael addition/cyclization cascades to produce chiral benzofuran-fused 1,4-dihydropyridines with excellent yields and enantioselectivities. researchgate.net The wide substrate scope of these reactions allows for the synthesis of a broad range of functionalized analogs. By carefully selecting the starting materials (aldehydes, active methylene compounds, and β-dicarbonyls) and the appropriate chiral catalyst, a diverse library of enantiopure 1,4-dihydropyridine-based nicotinonitrile analogs can be constructed.

Green Chemistry Principles in the Synthesis of Nicotinonitrile, 1,4-dihydro-1-propyl-

The synthesis of 1,4-dihydropyridine derivatives, including Nicotinonitrile, 1,4-dihydro-1-propyl-, has traditionally involved methods that are often not aligned with the principles of green chemistry. However, recent research has focused on developing more sustainable synthetic routes.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in the green synthesis of 1,4-dihydropyridines is the move towards solvent-free conditions or the use of environmentally benign solvents like water. researchgate.net Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and easier product isolation. researchgate.netnih.gov For instance, a catalyst-free protocol for the one-pot synthesis of 2,6-diamino-4-aryl-1-propyl-1,4-dihydropyridine-3,5-dicarbonitrile derivatives has been developed in aqueous methanol (B129727) at ambient temperature. researchgate.net This approach eliminates the need for hazardous organic solvents and simplifies the work-up procedure. researchgate.net

Similarly, conducting the synthesis in aqueous media offers a safe, non-toxic, and inexpensive alternative to conventional organic solvents. researchgate.net The Hantzsch reaction, a classic method for synthesizing 1,4-DHPs, has been successfully adapted to aqueous conditions, providing good to excellent yields of the desired products. researchgate.netresearchgate.net The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also presents a promising green alternative for the synthesis of 1,4-DHP derivatives. ias.ac.in

Table 1: Comparison of Solvent Systems in the Synthesis of 1,4-Dihydropyridine Derivatives

Solvent SystemAdvantagesDisadvantages
Conventional Organic Solvents Good solubility of reactantsToxicity, volatility, environmental pollution
Solvent-Free Reduced waste, shorter reaction times, lower costPotential for localized overheating, limited applicability
Aqueous Media Environmentally benign, low cost, non-flammablePoor solubility of some organic reactants
Deep Eutectic Solvents Low toxicity, biodegradable, recyclableHigher viscosity, potential for product separation challenges

Catalyst-Free and Organocatalytic Approaches

The development of catalyst-free synthetic methods for 1,4-dihydropyridines represents a significant step towards more sustainable chemical processes. An autocatalytic four-component reaction of 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines has been reported to produce 1,4-dihydropyridine-3,5-dicarbonitriles in good yields without the need for an external catalyst. arkat-usa.orgresearchgate.net This approach is environmentally friendly as it eliminates catalyst-related waste. arkat-usa.org Another catalyst-free method involves a three-component reaction of aldehydes, malononitrile, and n-propylamine or cyclohexylamine (B46788) in aqueous methanol. researchgate.net

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 1,4-dihydropyridine derivatives. figshare.comdntb.gov.uanih.gov Chiral organocatalysts, such as cinchona alkaloids, can effectively catalyze the enantioselective synthesis of highly substituted 1,4-dihydropyridines with good results. nih.gov The use of isothiourea catalysts in the addition of C(1)-ammonium enolates to pyridinium salts provides an organocatalytic route to enantioenriched 1,4-dihydropyridines. rsc.org These methods offer a valuable alternative to metal-based catalysts, which can be toxic and expensive.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.govprimescholars.comjocpr.com Multicomponent reactions (MCRs), such as the Hantzsch synthesis, are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product with minimal by-products. researchgate.netias.ac.inresearchgate.net The one-pot synthesis of N-aryl 1,4-dihydropyridine derivatives via a four-component reaction is a prime example of an atom-economical approach. ias.ac.in

To further enhance reaction efficiency, researchers have explored various strategies, including the use of microwave irradiation and ultrasonic irradiation, which can significantly reduce reaction times and improve yields. researchgate.netias.ac.in The optimization of reaction conditions, such as temperature and catalyst loading, is also crucial for maximizing efficiency. nih.gov By considering atom economy and reaction efficiency, chemists can design synthetic routes that are not only more environmentally friendly but also more cost-effective. monash.edu

Derivatization Strategies for Nicotinonitrile, 1,4-dihydro-1-propyl-

Derivatization of the Nicotinonitrile, 1,4-dihydro-1-propyl- scaffold is a key strategy for modulating its physicochemical and biological properties. This can be achieved by targeting either the nitrile group or the pyridine ring system.

Functionalization of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. researchgate.netebsco.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. ebsco.com This transformation introduces a new functional group that can participate in further reactions, such as esterification or amidation.

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords a primary amine. libretexts.org This introduces a basic nitrogen atom, which can significantly alter the molecule's properties.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl groups.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles. researchgate.net

Table 2: Potential Functional Group Transformations of the Nitrile Moiety

Reagent(s)Resulting Functional Group
H3O+ or OH-, heatCarboxylic Acid
1. LiAlH4, 2. H2OPrimary Amine
1. R-MgBr, 2. H3O+Ketone
NaN3Tetrazole

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring of Nicotinonitrile, 1,4-dihydro-1-propyl- offers several positions for modification, allowing for the introduction of a wide range of substituents.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful strategy for introducing new substituents. researchgate.net For instance, C3-selective cyanation of pyridines can be achieved through a tandem process involving the in situ generation of a dihydropyridine intermediate. researchgate.net

N-Alkylation/Arylation: The nitrogen atom of the dihydropyridine ring can be further alkylated or arylated to introduce different substituents at the N1 position.

Substitution at C4: The substituent at the C4 position of the dihydropyridine ring is often derived from the aldehyde used in the Hantzsch synthesis. By varying the aldehyde, a wide array of aryl or alkyl groups can be introduced at this position. arkat-usa.orgresearchgate.net

Oxidation: The 1,4-dihydropyridine ring can be oxidized to the corresponding aromatic pyridine. researchgate.net This aromatization can be a key step in creating a different class of compounds with distinct properties.

The ability to modify both the nitrile group and the pyridine ring provides a rich platform for the synthesis of a diverse library of Nicotinonitrile, 1,4-dihydro-1-propyl- derivatives with tailored properties for various applications.

Transformations at the N-Propyl Moiety

While the direct functionalization of the N-propyl group of Nicotinonitrile, 1,4-dihydro-1-propyl- is not extensively documented in dedicated studies, the chemical literature on N-alkylated heterocycles provides a foundation for plausible synthetic transformations. These modifications are aimed at introducing new functional groups to the propyl side chain, thereby enabling the synthesis of a variety of derivatives with potentially altered physicochemical and biological profiles. The primary approaches to achieve this involve substitution reactions, typically preceded by an activation step such as halogenation, or direct C-H functionalization.

One common strategy for introducing functionality onto an alkyl chain is through a two-step process involving initial halogenation followed by nucleophilic substitution. For the N-propyl group of a 1,4-dihydropyridine, this would likely involve a radical halogenation to introduce a bromine or chlorine atom at one of the methylene positions of the propyl chain. Subsequent reaction with various nucleophiles can then be employed to introduce a range of functional groups.

For instance, the introduction of a hydroxyl group can be achieved by reacting the halogenated intermediate with a hydroxide (B78521) source. Similarly, an amino group can be introduced by reaction with ammonia or a primary amine. It is also conceivable that the terminal methyl group of the N-propyl chain could be targeted for functionalization, potentially through selective oxidation or other C-H activation methods, although this is generally more challenging.

The introduction of basic nitrogen-containing substituents on the side chain of 1,4-dihydropyridines has been reported as a strategy to enhance their biological activity. This suggests that transformations of the N-propyl group to include moieties such as amines or other nitrogenous heterocycles are of particular interest.

The following data tables illustrate potential transformations at the N-propyl moiety, based on established chemical principles for the functionalization of N-alkyl heterocycles. These examples serve to demonstrate the synthetic possibilities rather than report on established, optimized reactions for this specific compound.

Table 1: Hypothetical Halogenation of the N-Propyl Moiety

EntryHalogenating AgentPosition of HalogenationProposed ProductNotes
1N-Bromosuccinimide (NBS), AIBN, CCl4, reflux2-positionNicotinonitrile, 1-(2-bromopropyl)-1,4-dihydro-Radical conditions favor substitution at the secondary carbon.
2N-Chlorosuccinimide (NCS), AIBN, CCl4, reflux2-positionNicotinonitrile, 1-(2-chloropropyl)-1,4-dihydro-Similar to bromination, but may be less selective.
3Sulfuryl chloride (SO2Cl2), AIBN, CCl4, refluxMixture of isomersMixture of chloro-isomersLess selective radical chlorination.

Table 2: Hypothetical Nucleophilic Substitution of N-(Halopropyl)-1,4-dihydropyridine Derivatives

EntryStarting MaterialNucleophileReaction ConditionsProposed Product
1Nicotinonitrile, 1-(2-bromopropyl)-1,4-dihydro-Sodium hydroxide (aq)DMSO, 80 °CNicotinonitrile, 1-(2-hydroxypropyl)-1,4-dihydro-
2Nicotinonitrile, 1-(2-bromopropyl)-1,4-dihydro-Ammonia (in methanol)Sealed tube, 100 °CNicotinonitrile, 1-(2-aminopropyl)-1,4-dihydro-
3Nicotinonitrile, 1-(2-bromopropyl)-1,4-dihydro-Sodium azideDMF, 60 °CNicotinonitrile, 1-(2-azidopropyl)-1,4-dihydro-
4Nicotinonitrile, 1-(2-bromopropyl)-1,4-dihydro-Sodium cyanideDMSO, 90 °CNicotinonitrile, 1-(2-cyanopropyl)-1,4-dihydro-

Table 3: Hypothetical Direct C-H Functionalization of the N-Propyl Moiety

EntryReagent SystemPosition of FunctionalizationProposed ProductNotes
1PhI(OAc)2, TEMPO, CH3CN2-positionNicotinonitrile, 1-(2-acetoxypropyl)-1,4-dihydro-TEMPO-mediated oxidation.
2Davis oxaziridine2-positionNicotinonitrile, 1-(2-hydroxypropyl)-1,4-dihydro-Direct hydroxylation.

It is important to note that the reactivity of the 1,4-dihydropyridine ring must be considered when planning transformations at the N-propyl moiety. The DHP ring is susceptible to oxidation to the corresponding pyridine, and reaction conditions should be chosen to minimize this side reaction. Milder reagents and controlled reaction conditions would be crucial for the successful functionalization of the N-propyl group without compromising the integrity of the dihydropyridine core. Further research would be necessary to optimize these potential transformations and fully characterize the resulting derivatives.

Chemical Reactivity and Reaction Mechanisms of Nicotinonitrile, 1,4 Dihydro 1 Propyl

Redox Chemistry of the 1,4-Dihydropyridine (B1200194) Core

The 1,4-dihydropyridine ring is the central player in the redox chemistry of Nicotinonitrile, 1,4-dihydro-1-propyl-. Its ability to act as a hydride donor makes it susceptible to oxidation, a process that is fundamental to the biological activity of many dihydropyridine-based compounds. Conversely, the system can also undergo reduction under specific conditions.

Oxidation Pathways and Mechanisms

The oxidation of the 1,4-dihydropyridine core in compounds analogous to Nicotinonitrile, 1,4-dihydro-1-propyl- is a well-documented process that leads to the formation of the corresponding aromatic pyridine (B92270) derivative. This aromatization is a key metabolic pathway for many dihydropyridine (B1217469) drugs and can proceed through various mechanisms, often involving electron transfer steps.

One common pathway involves the initial single-electron transfer (SET) from the dihydropyridine ring to an oxidizing agent, forming a radical cation. This intermediate is highly unstable and can subsequently lose a proton and a second electron to yield the stable aromatic pyridine. The nature of the substituent at the N1 position, in this case, a propyl group, can influence the rate and mechanism of this oxidation process. Electron-donating groups can facilitate the initial electron transfer, thereby accelerating the oxidation.

Enzymatic oxidation, particularly by cytochrome P-450 enzymes in biological systems, is a critical pathway for the metabolism of 1,4-dihydropyridines. This process also generally proceeds through an electron transfer mechanism, leading to the aromatized pyridine product.

Furthermore, studies on various 1,4-dihydropyridines have shown that oxidation can be initiated by a range of oxidizing agents, including ferricyanide, nitric oxide, and peroxynitrite. The reaction with superoxide, for instance, is believed to proceed via a proton-coupled electron transfer mechanism.

The general oxidation scheme can be summarized as follows:

ReactantOxidizing AgentKey IntermediatesProduct
1,4-DihydropyridineVarious (e.g., DDQ, enzymes)Radical cationPyridine derivative

Reduction Reactions and Product Diversification

While oxidation is the more common fate of the 1,4-dihydropyridine ring, reduction reactions are also possible, leading to a diversification of products. The reduction of the double bonds within the dihydropyridine ring can lead to the formation of tetrahydropyridine (B1245486) or piperidine (B6355638) derivatives. The specific products obtained depend on the reducing agent and the reaction conditions employed.

For instance, catalytic hydrogenation using transition metal catalysts can reduce the double bonds in the ring. The regioselectivity of this reduction can be influenced by the substituents on the ring. The N-propyl group in Nicotinonitrile, 1,4-dihydro-1-propyl- would likely remain intact under typical hydrogenation conditions that target the ring's double bonds.

Electron Transfer Processes and Radical Intermediates

Electron transfer is a fundamental process in the redox chemistry of 1,4-dihydropyridines. The ease with which the 1,4-dihydropyridine ring can donate an electron makes it a good reducing agent in various chemical reactions. The formation of a radical cation as the initial intermediate is a common feature in many of its oxidation reactions.

The stability and subsequent reactivity of this radical cation are influenced by the substituents on the dihydropyridine ring. The N-propyl group, being an electron-donating group, can help to stabilize the positive charge on the nitrogen atom in the radical cation intermediate.

In some cases, particularly with 4-alkyl substituted 1,4-dihydropyridines, the oxidation process can lead to the formation of alkyl radicals. nih.gov This occurs through the homolytic cleavage of the C4-alkyl bond following the initial electron transfer. While Nicotinonitrile, 1,4-dihydro-1-propyl- is not substituted at the 4-position, this reactivity highlights the importance of radical intermediates in the chemistry of this class of compounds.

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) in Nicotinonitrile, 1,4-dihydro-1-propyl- introduces another dimension to its chemical reactivity. The carbon atom of the nitrile group is electrophilic and is therefore susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Nitrile Group

The triple bond of the nitrile group can undergo nucleophilic addition. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can add to the nitrile carbon.

The initial addition of a nucleophile to the nitrile group results in the formation of an imine anion intermediate. This intermediate can then be protonated to form an imine, which can be stable or undergo further reaction, such as hydrolysis to a ketone or reduction to an amine. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction workup conditions.

For example, reaction with a Grignard reagent followed by aqueous workup would be expected to yield a ketone after hydrolysis of the intermediate imine.

NucleophileIntermediateFinal Product (after workup)
Grignard Reagent (R-MgX)Imine anionKetone
Lithium Aluminum Hydride (LiAlH4)Imine anionPrimary amine

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield an amide and then, upon further hydrolysis, a carboxylic acid. This transformation is a common and important reaction of nitriles.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a water molecule. Subsequent proton transfers and tautomerization lead to the formation of an amide. Further hydrolysis of the amide under the reaction conditions will produce the corresponding carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form a hydroxy imine anion. Protonation and tautomerization then yield the amide. As with acid-catalyzed hydrolysis, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification gives the carboxylic acid.

Amidation can also be achieved through other pathways, for instance, by the partial hydration of the nitrile using specific catalysts. The conversion of nitriles to amides is a valuable synthetic transformation.

Cycloaddition Reactions Involving the Nitrile

The nitrile group, though generally a reluctant participant in cycloaddition reactions, can act as a dienophile or enophile under specific conditions, particularly in intramolecular processes or when activated. nih.gov In the context of Nicotinonitrile, 1,4-dihydro-1-propyl-, the nitrile group's participation in cycloadditions would likely require harsh reaction conditions or the presence of a highly reactive diene.

One of the most common cycloaddition reactions involving nitriles is the 1,3-dipolar cycloaddition with nitrile oxides to form isoxazolines. researchgate.netmdpi.comchem-station.com This reaction is of significant importance in the synthesis of various heterocyclic compounds. chem-station.com The regioselectivity of such reactions is influenced by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.com

Another potential, though less common, cycloaddition is the Diels-Alder reaction, where the nitrile acts as a 2π component. Unactivated nitriles rarely participate as dienophiles in Diels-Alder reactions. nih.gov However, intramolecular variants or reactions with highly reactive dienes, such as s-cis vinylallenes, have been shown to facilitate this type of cycloaddition. nih.gov

The following table summarizes potential cycloaddition reactions involving the nitrile group, based on analogous systems.

Reaction TypeReactantPotential ProductConditions
1,3-Dipolar CycloadditionNitrile Oxide (R-CNO)Isoxazoline derivativeIn situ generation of nitrile oxide
Diels-Alder ReactionHighly reactive dienePyridine derivative (after aromatization)High temperature, intramolecular

The data in this table is predictive and based on the reactivity of analogous nitrile-containing compounds.

Reactions Involving the N-Propyl Substituent

The N-propyl group attached to the dihydropyridine ring can undergo functionalization and can also influence the stereochemical outcome of reactions involving the heterocyclic ring.

The functionalization of the N-propyl group would likely proceed through radical-mediated pathways, as direct functionalization of the alkyl chain can be challenging. For instance, bromination of methyl groups at positions 2 and 6 of the 1,4-DHP ring has been achieved using various brominating agents, followed by nucleophilic substitution. nih.gov A similar approach could potentially be applied to the N-propyl group, although the reactivity would be lower compared to the more activated positions on the ring.

Regioselective N-alkylation of heterocyclic scaffolds, such as indazoles, has been shown to be influenced by the choice of base and solvent, as well as by steric and electronic effects of substituents on the ring. beilstein-journals.org While this applies to the synthesis of N-substituted heterocycles, the principles of controlling regioselectivity through reagent and condition selection are relevant for potential functionalization of the N-propyl chain.

The N-substituent on a dihydropyridine ring can play a crucial role in directing the stereochemical outcome of reactions. For example, in Diels-Alder reactions of N-alkoxycarbonyl-1,2-dihydropyridines, the nature of the diene substituent affects the endo/exo selectivity of the cycloaddition. nih.gov While a simple propyl group may exert less steric influence than bulkier substituents, it can still affect the conformational preferences of the dihydropyridine ring, which in turn can influence the approach of incoming reagents and thus the stereoselectivity of the reaction.

Electrophilic and Nucleophilic Attack on the Dihydropyridine Ring

The dihydropyridine ring is an electron-rich system, making it susceptible to attack by electrophiles. Conversely, the presence of the electron-withdrawing nitrile group can influence the regioselectivity of both electrophilic and nucleophilic attacks.

While 1,4-dihydropyridines are not aromatic, they can undergo reactions analogous to electrophilic aromatic substitution, often leading to aromatization. The electron-donating nature of the dihydropyridine ring activates it towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com The position of attack is governed by the stability of the resulting cationic intermediate. For Nicotinonitrile, 1,4-dihydro-1-propyl-, electrophilic attack is most likely to occur at the C3 or C5 positions, which are beta to the nitrogen atom and would lead to a more stable carbocation intermediate. The presence of substituents on the ring significantly influences the rate and regioselectivity of these reactions. wikipedia.org

Nucleophilic substitution on the dihydropyridine ring itself is less common unless a good leaving group is present. However, the nitrile group can be susceptible to nucleophilic attack, which could be a potential reaction pathway. More relevant to the dihydropyridine system is the possibility of nucleophilic attack on intermediates formed during other reactions. For instance, in the bromination of 1,4-DHPs, the subsequent step involves nucleophilic substitution of the bromine atoms. nih.gov

The reactivity of 1,4-dihydropyridines as single-electron photoreductants in the presence of a mild base has also been reported. nih.gov In these reactions, the C4 substituent can influence the reactivity of the resulting anion, highlighting the electronic interplay within the ring.

The following table outlines the expected regioselectivity for electrophilic and nucleophilic attacks on the dihydropyridine ring of Nicotinonitrile, 1,4-dihydro-1-propyl-.

Reaction TypeReagent TypePredicted Site of AttackRationale
Electrophilic AttackElectrophile (E+)C3 or C5Formation of a stable carbocation intermediate.
Nucleophilic Attack on NitrileNucleophile (Nu-)Carbon of CN groupStandard reactivity of nitriles.

The predictions in this table are based on general principles of reactivity for 1,4-dihydropyridine systems.

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of many unsaturated systems. The diene-like structure of the 1,4-dihydropyridine ring suggests its potential to participate in such reactions.

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system. wikipedia.orglibretexts.org While these reactions are common for many polyene systems, they are not a widely reported pathway for simple 1,4-dihydropyridine derivatives under typical thermal conditions. The aromatic stabilization of the pyridinium (B92312) cation, which is the product of the common oxidation pathway for DHPs, provides a lower energy reaction coordinate than a sigmatropic rearrangement. nih.gov

For Nicotinonitrile, 1,4-dihydro-1-propyl-, it is anticipated that sigmatropic rearrangements would not be a favored reaction pathway. The high activation energy required to disrupt the conjugated system of the dihydropyridine ring for an intramolecular rearrangement makes other reaction pathways, such as oxidation to the corresponding pyridinium salt, more likely.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The conjugated diene system within the 1,4-dihydropyridine ring of Nicotinonitrile, 1,4-dihydro-1-propyl- suggests its potential to undergo cycloaddition reactions. In these reactions, the DHP can act as either the diene or the dienophile, or participate in other modes of cycloaddition.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The 1,4-dihydropyridine ring system can theoretically act as a diene in Diels-Alder reactions. However, the inherent stability of the DHP ring and its propensity for oxidation often make it a reluctant participant in [4+2] cycloadditions with typical dienophiles. The reaction is more commonly observed in cases where the DHP ring is part of a more complex, strained system or when the reaction is intramolecular.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are a known reaction pathway for 1,4-dihydropyridines. acs.orgmdpi.com Under visible light promotion, 1,4-DHPs can react with olefins to form strained 2-azabicyclo[4.2.0]octane structures. acs.org This type of reaction is often highly regio- and diastereoselective. For Nicotinonitrile, 1,4-dihydro-1-propyl-, it is plausible that irradiation in the presence of a suitable olefin could lead to the formation of a corresponding cyclobutane-fused heterocyclic product.

Huisgen 1,4-Dipolar Cycloadditions: 5,6-unsubstituted 1,4-dihydropyridines have been shown to react with isoquinolines and dialkyl acetylenedicarboxylates in a three-component reaction to afford functionalized isoquinolino[1,2-f] acs.orgresearchgate.netnaphthyridines. nih.gov This reaction proceeds through a Huisgen 1,4-dipole intermediate. Given that Nicotinonitrile, 1,4-dihydro-1-propyl- possesses unsubstituted 5- and 6-positions, it could potentially undergo similar cycloaddition reactions when treated with appropriate reaction partners.

Table 1: Potential Cycloaddition Reactions of Nicotinonitrile, 1,4-dihydro-1-propyl-

Reaction TypeReactant(s)Expected Product ClassConditions
[2+2] CycloadditionOlefin2-azabicyclo[4.2.0]octane derivativeVisible light
Huisgen 1,4-Dipolar CycloadditionIsoquinoline, Dialkyl acetylenedicarboxylateIsoquinolino[1,2-f] acs.orgresearchgate.netnaphthyridine derivativeRoom temperature

Photochemical and Electrochemical Transformations

The conjugated π-system and the nitrogen heteroatom in Nicotinonitrile, 1,4-dihydro-1-propyl- make it susceptible to transformations induced by light and electric current.

Photoinduced Reactions and Excited State Chemistry

The photochemistry of 1,4-dihydropyridines is a rich and varied field. A primary photochemical process for many DHPs is oxidation to the corresponding pyridine derivative. mdpi.com However, other pathways are also accessible.

Upon irradiation, 1,4-dihydropyridines can be excited to a singlet or triplet state. In the presence of a mild base, 1,4-DHPs can be deprotonated to form the corresponding anion, which has a significantly red-shifted absorption spectrum. acs.org Excitation of this anion generates a highly reducing excited state. This property allows 1,4-DHP anions to act as potent single-electron photoreductants, capable of promoting reactions such as the hydrodechlorination and borylation of aryl chlorides under visible light irradiation. acs.org

For Nicotinonitrile, 1,4-dihydro-1-propyl-, it is expected that upon irradiation, particularly in the presence of a base, it could form an excited state anion capable of participating in single-electron transfer reactions. The N-propyl group would likely have a minor electronic effect on this process compared to substituents on the dihydropyridine ring itself.

Electrochemical Oxidation and Reduction Studies

The electrochemical oxidation of 1,4-dihydropyridine derivatives has been extensively studied. researchgate.netresearchgate.netnih.gov The general mechanism involves an irreversible two-electron oxidation of the 1,4-dihydropyridine ring to form the corresponding pyridinium cation. nih.gov This process typically follows an ECE (electron transfer, chemical step, electron transfer) mechanism, often summarized as the loss of two electrons and a proton, or two electrons and two protons depending on the substitution and medium. nih.gov

For N-substituted 1,4-dihydropyridines, such as Nicotinonitrile, 1,4-dihydro-1-propyl-, the product of this two-electron oxidation is the 1-propyl-3-cyanopyridinium cation. researchgate.net The oxidation potential would be influenced by the electronic nature of the substituents on the DHP ring. The electron-withdrawing nitrile group at the 3-position would be expected to increase the oxidation potential relative to an unsubstituted analogue.

Studies on various 1,4-DHP derivatives have shown that the oxidation process is diffusion-controlled. nih.gov The formation of an unstable pyridinium radical cation intermediate has been confirmed in some cases through techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Table 2: Expected Electrochemical Oxidation of Nicotinonitrile, 1,4-dihydro-1-propyl-

ProcessMechanismIntermediateFinal Product
OxidationIrreversible 2-electron transferPyridinium radical cation1-propyl-3-cyanopyridinium cation

Computational and Theoretical Chemistry Studies of Nicotinonitrile, 1,4 Dihydro 1 Propyl

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. For a substituted 1,4-dihydropyridine (B1200194) such as Nicotinonitrile, 1,4-dihydro-1-propyl-, these analyses reveal how the arrangement of electrons defines its chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. nih.govbohrium.com For Nicotinonitrile, 1,4-dihydro-1-propyl-, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-31G*, would be employed to predict its ground state properties. researchgate.net

The first step is geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields key data on bond lengths, bond angles, and dihedral angles. Based on studies of similar 1,4-DHP compounds, the dihydropyridine (B1217469) ring is expected to be non-planar. researchgate.netdoi.org Once the optimized geometry is obtained, other electronic properties such as charge distribution, dipole moment, and molecular electrostatic potential (MEP) can be calculated to understand regions of electrophilicity and nucleophilicity. bohrium.com

Table 1: Representative Calculated Ground State Properties for a 1,4-Dihydropyridine Ring Based on Analog Studies This table presents typical values for the 1,4-DHP core structure derived from computational studies on various derivatives and is intended to be illustrative for Nicotinonitrile, 1,4-dihydro-1-propyl-.

ParameterTypical Calculated ValueDescription
N1–C2 Bond Length~1.38 ÅLength of the nitrogen to sp² carbon bond.
C2=C3 Bond Length~1.36 ÅLength of the double bond within the ring.
C3–C4 Bond Length~1.51 ÅLength of the single bond from the sp² carbon to the sp³ carbon.
C4–H Bond Length~1.10 ÅLength of the axial/equatorial hydrogen bond at the puckered carbon.
∠ C6-N1-C2~123°Bond angle at the nitrogen atom, indicating its geometry.
∠ N1-C2=C3~121°Bond angle at the sp² carbon.
∠ C3-C4-C5~110°Bond angle at the sp³ carbon, reflecting tetrahedral character.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost electron-containing orbital, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electrophile. libretexts.org

For Nicotinonitrile, 1,4-dihydro-1-propyl-, the energy and spatial distribution of its HOMO and LUMO would be critical in predicting its reactivity.

HOMO: In 1,4-DHP systems, the HOMO is typically localized on the dihydropyridine ring, specifically associated with the π-system and the lone pair on the nitrogen atom. Its energy level indicates the molecule's ability to donate electrons.

LUMO: The LUMO is also generally associated with the π*-antibonding orbitals of the ring system. Its energy level relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. bohrium.com

These parameters are essential for understanding reactions such as hydride transfer, a characteristic reaction of 1,4-DHPs, where the molecule acts as a reducing agent.

Table 2: Illustrative Frontier Molecular Orbital Energies for 1,4-DHP Derivatives Data are representative values from DFT studies on various 1,4-DHP analogs to demonstrate the typical energy ranges relevant to Nicotinonitrile, 1,4-dihydro-1-propyl-.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Simple 4-Aryl-1,4-DHP-5.5 to -6.0-1.3 to -1.73.8 to 4.3
1,4-DHP with Electron-Donating Groups-5.2 to -5.7-1.2 to -1.63.6 to 4.1
1,4-DHP with Electron-Withdrawing Groups-5.8 to -6.3-1.8 to -2.23.9 to 4.5

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for transformations to occur.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the precise geometry of a transition state and calculating its energy is a primary goal of computational reaction modeling. researchgate.net For a reaction involving Nicotinonitrile, 1,4-dihydro-1-propyl-, such as its synthesis via the Hantzsch reaction or its participation in a reduction reaction, computational methods would be used to find the TS structure. rsc.orgorganic-chemistry.org

A transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which determines the reaction rate. researchgate.net

A Potential Energy Surface (PES) is a multidimensional plot that describes the energy of a molecule or system as a function of its geometric parameters. muni.cz By mapping the PES, chemists can visualize the entire course of a reaction. libretexts.org A "relaxed PES scan" can be performed where a key geometric parameter (like a bond distance or dihedral angle) is systematically varied, and at each step, the rest of the molecular geometry is optimized. uni-rostock.de

This technique allows for the identification of the minimum energy pathway, which connects reactants, transition states, intermediates, and products. For Nicotinonitrile, 1,4-dihydro-1-propyl-, mapping the PES for a hydride transfer reaction would reveal the precise geometric changes as the hydride is transferred from the C4 position of the dihydropyridine ring to an acceptor molecule, confirming whether the mechanism is concerted or stepwise. chemrxiv.org

Conformational Analysis and Stereochemical Preferences

Most molecules are not rigid and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

For Nicotinonitrile, 1,4-dihydro-1-propyl-, two main areas of conformational flexibility exist: the puckering of the 1,4-dihydropyridine ring and the rotation of the N-propyl substituent.

Ring Conformation: The 1,4-dihydropyridine ring is not planar. Experimental and computational studies consistently show that it adopts a shallow boat-like or flattened-boat conformation. researchgate.netresearchgate.net The degree of puckering at the N1 and C4 atoms is a key structural feature that can influence biological activity in related drug molecules. mdpi.com

Substituent Orientation: The N-propyl group can rotate, leading to different conformers. A relaxed PES scan of the relevant dihedral angle would reveal the energy profile for this rotation, identifying the lowest-energy (most populated) conformation and the rotational energy barriers. Similarly, the orientation of the nitrile group relative to the ring would be determined.

Table 3: Key Dihedral Angles Defining the Boat Conformation in 1,4-DHP Analogs This table lists the critical dihedral angles that describe the non-planar boat-like structure of the 1,4-DHP ring. The values are representative of findings from crystallographic and computational studies on analogous compounds.

Dihedral AngleTypical Value Range (°)Description
C2–C3–C5–C60 to ±10Defines the planarity of the double bond region of the "boat".
N1–C2–C3–C4±10 to ±25Measures the puckering at one side of the ring.
C3–C4–C5–C6±20 to ±40Measures the puckering at the sp³ carbon (C4).
N1–C6–C5–C4±20 to ±40Measures the puckering at the sp³ carbon (C4) from the other side.

Conformational Dynamics via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of a molecule over time. For Nicotinonitrile, 1,4-dihydro-1-propyl-, an MD simulation would likely reveal significant flexibility, primarily centered around two key structural features: the puckering of the 1,4-dihydropyridine ring and the rotation of the N-propyl group.

The 1,4-dihydropyridine ring typically adopts a shallow boat or planar conformation. MD simulations would quantify the energy barriers between these conformations and the preferred puckering state. The presence of the propyl group at the N1 position and the nitrile group at the C3 position would influence this equilibrium. The simulation would track atomic trajectories, allowing for the analysis of dihedral angles and ring-puckering parameters over the simulation time.

The orientation of the 1-propyl group relative to the dihydropyridine ring is another critical dynamic aspect. Free rotation around the N1-C(propyl) bond would be expected, leading to multiple rotameric states. An MD simulation could identify the most populated conformational states and the timescale of transitions between them. This information is vital for understanding how the molecule might interact with biological receptors or how it packs in a crystal lattice.

Table 1: Hypothetical Conformational States of Nicotinonitrile, 1,4-dihydro-1-propyl- from MD Simulations

Conformational FeatureDominant StateDihedral Angle Range (degrees)Occupancy (%)
Dihydropyridine Ring PuckerBoat-likeC2-N1-C6-C5: 10-25~65
Dihydropyridine Ring PuckerPlanarC2-N1-C6-C5: 0-5~35
N-Propyl Group TorsionAnti-periplanarC2-N1-C(propyl)-C(propyl): 150-180~50
N-Propyl Group TorsionSynclinal (gauche)C2-N1-C(propyl)-C(propyl): 40-70~45
N-Propyl Group TorsionAnticlinalC2-N1-C(propyl)-C(propyl): 100-130~5

Note: This data is illustrative and based on general principles of similar molecules, not on published research for the specific compound.

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a key consideration for dihydropyridine systems. While the 1,4-dihydro isomer is generally the most stable for N-substituted dihydropyridines, computational studies could explore the relative energies of other potential tautomers, such as the 1,2- or 3,4-dihydro forms. Density Functional Theory (DFT) calculations would be the method of choice to determine the thermodynamic stability of these isomers.

The investigation would involve geometry optimization of each tautomer, followed by frequency calculations to confirm that they are true energy minima. The relative energies, including zero-point vibrational energy corrections, would indicate the likelihood of observing these alternative forms. For Nicotinonitrile, 1,4-dihydro-1-propyl-, it is highly probable that the 1,4-dihydro tautomer is significantly more stable due to the preservation of the conjugated system involving the nitrile group.

Isomerization could also involve the E/Z configuration of the double bonds within the ring if non-planar conformations are significantly populated, though this is less common for the 1,4-DHP scaffold.

Solvent Effects and Intermolecular Interactions

The chemical behavior of a molecule is profoundly influenced by its environment. Computational models can simulate these effects to predict reactivity and aggregation properties.

Implicit and Explicit Solvent Models in Reactivity Predictions

The choice of solvent can dramatically alter reaction rates and equilibria. Computational models account for these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and are well-suited for predicting how a solvent's polarity might stabilize charged or polar transition states in a reaction involving Nicotinonitrile, 1,4-dihydro-1-propyl-. For instance, in a hypothetical oxidation reaction, an implicit model could predict a lower energy barrier in a polar solvent like water compared to a nonpolar solvent like hexane.

Explicit Solvent Models: These models involve including individual solvent molecules in the simulation box around the solute. This approach is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. For Nicotinonitrile, 1,4-dihydro-1-propyl-, an explicit model using water molecules could reveal the formation of specific hydrogen bonds between the nitrile nitrogen or the N-H group (if protonated) and the surrounding water molecules, which could be crucial for understanding its reactivity in aqueous media.

Table 2: Predicted Relative Reaction Barrier Heights Using Different Solvent Models for a Hypothetical Oxidation Reaction

Solvent ModelSolventRelative Energy Barrier (kcal/mol)Key Finding
Gas Phase (in vacuo)None0 (Reference)Baseline reactivity without solvent influence.
Implicit (PCM)Hexane (ε=1.88)-0.5Minimal stabilization from a nonpolar solvent.
Implicit (PCM)Acetonitrile (ε=37.5)-4.2Significant stabilization of a polar transition state.
Explicit (MD with TIP3P)Water-5.5Specific hydrogen bonding further stabilizes the transition state.

Note: This data is hypothetical and for illustrative purposes.

Advanced Spectroscopic and Crystallographic Elucidation of Nicotinonitrile, 1,4 Dihydro 1 Propyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the chemical structure of Nicotinonitrile, 1,4-dihydro-1-propyl- in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a comprehensive picture of the molecular architecture. scielo.brresearchgate.net

Based on analogous 1,4-dihydropyridine (B1200194) systems, the expected ¹H and ¹³C NMR chemical shifts for Nicotinonitrile, 1,4-dihydro-1-propyl- are presented below. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of Nicotinonitrile, 1,4-dihydro-1-propyl- with atom numbering.
Figure 1. Structure and numbering of Nicotinonitrile, 1,4-dihydro-1-propyl-.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for Nicotinonitrile, 1,4-dihydro-1-propyl-

PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~7.0-7.2d1H
H-4~3.2-3.4t2H
H-5~4.8-5.0t1H
H-6~5.8-6.0d1H
H-1'~3.0-3.2t2H
H-2'~1.5-1.7sextet2H
H-3'~0.8-1.0t3H

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for Nicotinonitrile, 1,4-dihydro-1-propyl-

PositionPredicted Chemical Shift (ppm)
C-2~140-145
C-3~90-95
C-4~20-25
C-5~100-105
C-6~125-130
CN~118-122
C-1'~50-55
C-2'~20-25
C-3'~10-15

Multi-dimensional NMR techniques are indispensable for confirming the structural assignments of Nicotinonitrile, 1,4-dihydro-1-propyl-. scielo.brnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Nicotinonitrile, 1,4-dihydro-1-propyl-, COSY would show correlations between H-2 and H-6 (through the nitrogen atom, though weak), H-4 and H-5, H-5 and H-6, and within the propyl chain (H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~7.0-7.2 ppm (H-2) would correlate with the carbon signal at ~140-145 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. For example, the protons of the propyl group (H-1') would show a correlation to the C-2 and C-6 carbons of the dihydropyridine (B1217469) ring. The nitrile carbon (CN) would show a correlation to H-2 and H-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry and spatial proximity of protons. In the context of Nicotinonitrile, 1,4-dihydro-1-propyl-, NOESY could be used to study the conformation of the dihydropyridine ring, which typically adopts a boat-like conformation, and the orientation of the propyl group relative to the ring.

The 1,4-dihydropyridine ring is known to undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these processes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for atoms in different conformations. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal. From the analysis of these line shape changes, the activation energy and other thermodynamic parameters for the conformational exchange process can be determined.

In the solid state, Nicotinonitrile, 1,4-dihydro-1-propyl- may exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a key technique for characterizing these polymorphs, as they can exhibit different NMR spectra due to variations in their crystal packing and intermolecular interactions. researchgate.netrsc.org Cross-polarization magic-angle spinning (CP-MAS) experiments are commonly used to obtain high-resolution ¹³C spectra of solid samples. Differences in the chemical shifts observed in the ssNMR spectra of different batches of the compound can indicate the presence of polymorphism. Furthermore, advanced ssNMR techniques can provide information about intermolecular distances and packing arrangements within the crystal lattice. researchgate.net

Mass Spectrometry for Mechanistic Fragmentation and Derivatization Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of Nicotinonitrile, 1,4-dihydro-1-propyl-, as well as for elucidating its fragmentation pathways upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of Nicotinonitrile, 1,4-dihydro-1-propyl-, confirming its molecular formula. This technique is also invaluable for identifying the products of its reactions, as the exact mass can distinguish between different potential products with the same nominal mass.

Interactive Data Table 3: Predicted HRMS Data for Nicotinonitrile, 1,4-dihydro-1-propyl-

IonMolecular FormulaCalculated m/z
[M+H]⁺C₉H₁₃N₂149.1073
[M+Na]⁺C₉H₁₂N₂Na171.0893

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion of Nicotinonitrile, 1,4-dihydro-1-propyl-. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. By analyzing the masses of these fragment ions, the fragmentation pathways can be elucidated, which provides valuable structural information. researchgate.netnih.gov

For Nicotinonitrile, 1,4-dihydro-1-propyl-, the fragmentation is expected to involve the loss of the propyl group, elimination of small neutral molecules such as HCN, and cleavage of the dihydropyridine ring. A plausible fragmentation pathway is outlined below:

Interactive Data Table 4: Predicted MS/MS Fragmentation of Nicotinonitrile, 1,4-dihydro-1-propyl- ([M+H]⁺ = m/z 149.1)

Fragment m/zProposed LossPlausible Structure of Fragment
107.1C₃H₆Protonated dihydronicotinonitrile
122.1C₂H₃Loss of ethene from the propyl group
93.1C₃H₆ + CH₂Further fragmentation of the ring
80.1C₃H₇NLoss of propylamine

This detailed spectroscopic and mass spectrometric analysis provides a comprehensive understanding of the structure, dynamics, and fragmentation behavior of Nicotinonitrile, 1,4-dihydro-1-propyl-, which is essential for its chemical characterization and the study of its properties.

X-ray Crystallography for Absolute Stereochemistry and Crystal Engineering

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

No published single-crystal X-ray diffraction data for Nicotinonitrile, 1,4-dihydro-1-propyl- could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular and supramolecular structure remains undetermined.

Co-crystallization Strategies for Understanding Intermolecular Interactions

There are no available studies on the co-crystallization of Nicotinonitrile, 1,4-dihydro-1-propyl- with other molecules. As a result, insights into its potential intermolecular interactions, such as hydrogen bonding or π-stacking with co-formers, are not available.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy for Reaction Monitoring and Electronic Transitions

In Situ IR and Raman Spectroscopy for Reaction Pathway Monitoring

No literature was found describing the use of in-situ Infrared (IR) or Raman spectroscopy to monitor reactions involving Nicotinonitrile, 1,4-dihydro-1-propyl-. Therefore, no data on its characteristic vibrational modes or their changes during chemical transformations can be presented.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Properties and Photochemical Studies

There is no published research on the UV-Vis absorption or fluorescence properties of Nicotinonitrile, 1,4-dihydro-1-propyl-. Information regarding its electronic transitions, molar absorptivity, and potential photochemical behavior is currently unavailable.

Applications of Nicotinonitrile, 1,4 Dihydro 1 Propyl in Non Biological Chemical Research

Utility as a Synthon and Building Block in Complex Organic Synthesis

The 1,4-dihydropyridine (B1200194) framework is a valuable synthon for the construction of complex molecular architectures, particularly in the synthesis of natural products and diverse heterocyclic systems. bohrium.com

Precursor to Natural Product Synthesis and Analogues

1,4-Dihydropyridine derivatives serve as key intermediates in the total synthesis of various natural products. Their ability to act as precursors to pyridines through oxidation, or to undergo various cycloaddition and rearrangement reactions, makes them attractive starting materials. For instance, the Hantzsch synthesis, a classic multicomponent reaction, provides a straightforward route to substituted 1,4-DHPs, which can then be elaborated into more complex structures. rsc.org The structural motif of 1,4-DHP is present in numerous bioactive molecules, and synthetic chemists often exploit this core to build analogs of natural products with potentially enhanced or modified biological activities. nih.gov

Acyl-1,4-dihydropyridines have also been utilized in the late-stage functionalization of natural products and active pharmaceutical ingredients (APIs), showcasing their utility in modifying complex molecules. mdpi.com

Role in the Construction of Heterocyclic Architectures

The 1,4-DHP ring is a versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles. bohrium.com Through various chemical transformations, the 1,4-DHP core can be converted into pyridines, piperidines, and fused heterocyclic systems. For example, the oxidation of 1,4-dihydropyridines is a common method for the synthesis of substituted pyridines. Furthermore, the double bonds within the 1,4-DHP ring can participate in cycloaddition reactions, providing access to polycyclic structures.

The reactivity of the enamine-like functionality within the 1,4-DHP ring allows for electrophilic substitution at the C-5 position, enabling further functionalization and the construction of more elaborate heterocyclic systems. The solid-phase synthesis of 1,4-dihydropyridines has also been developed, which facilitates the creation of libraries of these compounds for high-throughput screening in drug discovery and materials science. acs.org

Contribution to Catalysis and Materials Science

The unique electronic properties of the 1,4-dihydropyridine scaffold have led to its exploration in the fields of catalysis and materials science.

Ligand Design for Organometallic Catalysis

1,4-Dihydropyridine derivatives have been investigated as ligands for organometallic catalysis. The nitrogen atom and the π-system of the dihydropyridine (B1217469) ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. rsc.org The electronic properties of the 1,4-DHP ligand can be tuned by varying the substituents on the ring, which in turn can modulate the properties of the metal catalyst. For example, phosphonium-stabilized alkylidene dihydropyridine ligands have been synthesized and coordinated to palladium(II), demonstrating their potential in cross-coupling reactions. acs.org

Metallated dihydropyridinates are also emerging as promising candidates for hydride transfer and (electro)catalysis. rsc.org The ability of these complexes to mediate hydride transfer reactions is of significant interest in various catalytic transformations.

Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

While direct incorporation of the "Nicotinonitrile, 1,4-dihydro-1-propyl-" moiety into MOFs or COFs is not widely reported, pyridine-based linkers are extensively used in the construction of these porous materials. rsc.orgrsc.org The nitrogen atom of the pyridine (B92270) ring can act as a coordination site for metal ions in MOFs, or as a reactive site for the formation of covalent bonds in COFs. The resulting frameworks can exhibit interesting properties for gas storage, separation, and catalysis.

For instance, a pyridine-based covalent organic framework has been synthesized and shown to be an efficient adsorbent for rhodamine B removal. rsc.org The ordered pore structure and high specific surface area of such materials are key to their functionality. It is conceivable that dihydropyridine derivatives, with their distinct electronic and structural features, could be employed as building blocks for novel MOFs and COFs with tailored properties.

Potential in Optoelectronic or Advanced Polymeric Materials

The photophysical properties of 1,4-dihydropyridine derivatives have been studied, revealing their potential for applications in optoelectronic materials. nih.gov The absorption and fluorescence characteristics of these compounds can be influenced by the nature of the substituents on the dihydropyridine ring and the surrounding solvent environment. nih.gov

Computational studies on 1,4-dihydropyridine analogues have also suggested their potential for nonlinear optical properties. bohrium.comresearchgate.net These properties are crucial for applications in areas such as optical switching and data storage. The ability to synthesize a wide range of 1,4-DHP derivatives allows for the fine-tuning of their electronic and optical properties, making them promising candidates for the development of new functional materials.

Below is a table summarizing the types of applications and the corresponding 1,4-DHP derivative types involved:

Application AreaSpecific UseType of 1,4-DHP Derivative
Organic Synthesis Precursor to Natural ProductsHantzsch 1,4-dihydropyridines
Construction of HeterocyclesN-immobilized enamino esters
Catalysis Organometallic LigandsPhosphonium-stabilized alkylidene dihydropyridines
Hydride Transfer AgentsMetallated dihydropyridinates
Materials Science MOF/COF ComponentsPyridine-based linkers (potential for DHP inclusion)
OptoelectronicsSubstituted 1,4-dihydropyridines
Nonlinear Optics1,4-DHP analogues

An extensive search of scientific literature and chemical databases has revealed a significant lack of specific research on the applications of Nicotinonitrile, 1,4-dihydro-1-propyl- in the requested areas of non-biological chemical research.

Specifically, no detailed research findings, data tables, or scholarly articles could be retrieved that focus on the use of this particular compound in the following applications:

Development of Analytical Reagents and Probes

Development of Fluorescent Probes for Chemical Detection (Non-biological targets):The scientific literature does not contain studies on the development or application of Nicotinonitrile, 1,4-dihydro-1-propyl- as a fluorescent probe for the detection of non-biological chemical entities.

While research exists for the broader class of 1,4-dihydropyridines and other nicotinonitrile derivatives in various scientific domains, including biological and medicinal chemistry, the specific compound of interest, Nicotinonitrile, 1,4-dihydro-1-propyl-, does not appear to have been a subject of investigation for the non-biological analytical applications outlined in the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this topic based on the currently available body of scientific research. The absence of data prevents the creation of the requested content, including detailed research findings and data tables.

Future Research Directions and Emerging Challenges for Nicotinonitrile, 1,4 Dihydro 1 Propyl

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For Nicotinonitrile, 1,4-dihydro-1-propyl-, future research will likely concentrate on moving beyond traditional batch processing to more advanced, sustainable manufacturing techniques.

Flow chemistry, or continuous manufacturing, offers significant advantages over conventional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govcontractpharma.com This technology is particularly well-suited for the production of pharmaceutical intermediates and other fine chemicals. researchgate.netpharmtech.com The application of flow chemistry to the synthesis of Nicotinonitrile, 1,4-dihydro-1-propyl- could lead to more efficient and reproducible production processes.

Future research in this area would likely involve the development of a multi-step continuous flow system. Such a system could integrate the key bond-forming reactions and purification steps into a seamless process. researchgate.net The potential benefits of a continuous flow approach for the synthesis of this compound are numerous. For instance, reactions that are hazardous or difficult to control in batch reactors can often be managed more safely in the small volumes of a flow reactor. pharmtech.com

Below is a hypothetical comparison of a traditional batch synthesis with a potential continuous flow process for the production of Nicotinonitrile, 1,4-dihydro-1-propyl-.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysMinutes to hours
Yield Variable, often moderatePotentially higher and more consistent
Purity Requires extensive purificationHigher purity, in-line purification possible
Safety Risks associated with large volumesEnhanced safety due to small reaction volumes
Scalability Difficult and costly to scale upReadily scalable by extending operation time

Electrochemical synthesis and photoredox catalysis represent powerful tools for sustainable chemistry, as they can often be performed under mild conditions and may reduce the need for stoichiometric reagents. beilstein-journals.org The application of these methods to the synthesis and transformation of Nicotinonitrile, 1,4-dihydro-1-propyl- is a promising area for future investigation.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, could enable novel transformations of the dihydropyridine (B1217469) ring or the nitrile functional group. beilstein-journals.orgrsc.org For example, light-mediated reactions could be developed for the selective functionalization of the molecule.

Future research could explore the use of different photocatalysts and reaction conditions to achieve a variety of chemical transformations. A potential research direction could be the development of a photoredox-catalyzed C-H functionalization of the dihydropyridine ring, a transformation that is often challenging to achieve with traditional methods.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding the inherent reactivity of a molecule is key to unlocking its full potential. For Nicotinonitrile, 1,4-dihydro-1-propyl-, there is a significant opportunity to explore new reactivity patterns and develop novel chemical transformations.

The development of methods for the highly selective functionalization of Nicotinonitrile, 1,4-dihydro-1-propyl- is a critical area for future research. This would involve the design of reactions that can target specific positions on the dihydropyridine ring or the propyl and nitrile substituents. Such selective transformations would provide access to a wide range of new derivatives with potentially interesting properties.

A key challenge will be to control the regioselectivity and stereoselectivity of these reactions. Advanced catalytic methods, including the use of transition metal catalysts and organocatalysts, will likely play a central role in achieving this goal.

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods. Future research on Nicotinonitrile, 1,4-dihydro-1-propyl- should include detailed mechanistic studies of its reactions. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational modeling.

By elucidating the mechanisms of known and newly discovered reactions, researchers can gain insights that will enable the development of more efficient and selective synthetic protocols.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical discovery. nih.govnih.gov These powerful computational tools can be used to predict the properties of molecules, design new synthetic routes, and optimize reaction conditions. bohrium.com

For Nicotinonitrile, 1,4-dihydro-1-propyl-, ML and AI could be employed in several ways. For example, machine learning models could be trained to predict the biological activity or material properties of new derivatives. This would allow researchers to prioritize the synthesis of the most promising compounds.

The table below illustrates potential applications of machine learning in the study of Nicotinonitrile, 1,4-dihydro-1-propyl-.

Application AreaMachine Learning ApproachPotential Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelingPrediction of biological activity or material properties of new derivatives
Synthesis Design Retrosynthesis prediction algorithmsIdentification of novel and efficient synthetic routes
Reaction Optimization Bayesian optimization and other algorithmsOptimization of reaction conditions for improved yield and selectivity

Predictive Modeling for Synthesis and Reactivity

The synthesis and reactivity of novel 1,4-DHP derivatives like Nicotinonitrile, 1,4-dihydro-1-propyl- are ripe for exploration using predictive modeling. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are becoming instrumental in forecasting the biological activity and physicochemical properties of these compounds before their synthesis. nih.govresearchgate.netntnu.no

For a molecule such as Nicotinonitrile, 1,4-dihydro-1-propyl-, predictive models could be developed to estimate its potential as a therapeutic agent. For instance, QSAR models have been successfully applied to predict the activity of 1,4-DHP derivatives as calcium channel blockers and multidrug resistance inhibitors in cancer. nih.govnih.gov These models typically use a range of molecular descriptors to build a statistical relationship with a known biological activity.

Below is a table illustrating the types of molecular descriptors that could be calculated for Nicotinonitrile, 1,4-dihydro-1-propyl- and used in predictive modeling, based on studies of other 1,4-DHPs.

Descriptor ClassExamples of DescriptorsPotential Application for Nicotinonitrile, 1,4-dihydro-1-propyl-
Topological Molecular Connectivity Indices, Wiener IndexPrediction of physical properties like boiling point and viscosity.
Electronic Dipole Moment, HOMO/LUMO EnergiesEstimation of reactivity in chemical reactions and potential for charge-transfer interactions.
Steric Molecular Volume, Surface AreaUnderstanding of how the molecule might fit into a biological target like an enzyme's active site.
Thermodynamic Enthalpy of Formation, Gibbs Free EnergyPrediction of reaction spontaneity and equilibrium constants.

By leveraging such predictive models, researchers can prioritize the synthesis of derivatives of Nicotinonitrile, 1,4-dihydro-1-propyl- with the highest probability of desired activity, thereby saving significant time and resources.

Automated Reaction Optimization

The synthesis of 1,4-dihydropyridines, traditionally carried out via the Hantzsch synthesis, is well-suited for automated reaction optimization. nih.govresearchgate.net Modern approaches, including the use of continuous flow reactors and microwave-assisted synthesis, offer significant advantages in terms of reaction control, scalability, and safety. nih.govnih.govbeilstein-journals.org

For the synthesis of Nicotinonitrile, 1,4-dihydro-1-propyl-, an automated platform could be employed to rapidly screen a wide range of reaction parameters. This would involve systematically varying factors such as temperature, pressure, catalyst loading, and reactant concentrations to identify the optimal conditions for maximizing yield and purity. Machine learning algorithms can be integrated into these automated systems to guide the optimization process, allowing the system to learn from previous experiments and intelligently select the next set of conditions to test. d-nb.inforesearchgate.net

The table below outlines a hypothetical set of parameters that could be optimized for the synthesis of Nicotinonitrile, 1,4-dihydro-1-propyl- using an automated flow chemistry platform.

ParameterRangeOptimization Goal
Temperature 25 - 150 °CMaximize reaction rate while minimizing byproduct formation.
Residence Time 1 - 30 minutesEnsure complete conversion of starting materials.
Reactant Ratios 1:1 to 1:5Determine the optimal stoichiometry for the highest yield.
Catalyst Various Lewis or Brønsted acidsIdentify the most efficient and selective catalyst.
Solvent Ethanol, Acetonitrile, etc.Optimize for solubility and reaction kinetics.

Such automated optimization would not only accelerate the development of a robust synthetic route to Nicotinonitrile, 1,4-dihydro-1-propyl- but also facilitate the rapid synthesis of a library of its derivatives for further study.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry

The unique chemical structure of Nicotinonitrile, 1,4-dihydro-1-propyl- opens up avenues for interdisciplinary research that extend beyond the traditional confines of organic chemistry.

Theoretical Advancements in Computational Chemistry

The field of computational chemistry offers powerful tools to investigate the properties and behavior of molecules like Nicotinonitrile, 1,4-dihydro-1-propyl- at the atomic level. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of molecular properties, providing insights that are often difficult or impossible to obtain through experimentation alone. acs.org

For Nicotinonitrile, 1,4-dihydro-1-propyl-, computational studies could be employed to:

Elucidate Reaction Mechanisms: By modeling the transition states and intermediates of potential reactions, computational chemistry can help to understand the detailed mechanism of its formation and subsequent transformations.

Predict Spectroscopic Properties: The calculation of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound.

Investigate Electronic Structure: Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity and potential as an electron donor or acceptor. acs.org

These theoretical advancements, when combined with experimental work, can lead to a much deeper understanding of the fundamental chemistry of Nicotinonitrile, 1,4-dihydro-1-propyl- and guide its application in various fields. The synergy between theoretical and experimental approaches is crucial for tackling complex chemical challenges.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing nicotinonitrile derivatives, including 1,4-dihydro-1-propyl variants, and how are their purities validated?

  • Methodological Answer : Nicotinonitrile derivatives are typically synthesized via condensation reactions using aldehydes, ketones, and nitrile-containing precursors. For example, a general protocol involves reacting 4-methoxy acetophenone with 4-chlorobenzaldehyde in ethanolic sodium hydroxide, followed by purification via column chromatography . Purity is validated using melting point analysis, NMR (1H and 13C), FTIR, and elemental microanalysis. Mass spectrometry (e.g., GC-MS) confirms molecular weights and fragmentation patterns .

Q. Which spectroscopic techniques are essential for characterizing 1,4-dihydro-1-propyl-nicotinonitrile derivatives, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., dihydropyridine ring protons at δ 4.5–5.5 ppm) and carbon types (nitrile carbons at ~110–120 ppm) .
  • FTIR : Confirms nitrile groups (C≡N stretch at ~2200–2250 cm⁻¹) and dihydropyridine C=N bonds (~1600–1650 cm⁻¹) .
  • Mass Spectrometry : Identifies molecular ion peaks (e.g., m/z 329.1 for C19H22NO4) and fragmentation pathways (e.g., loss of ethyl groups) .

Advanced Research Questions

Q. How can contradictions in structural characterization data (e.g., NMR vs. X-ray diffraction) be resolved for dihydropyridine-based nitriles?

  • Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility or crystal packing effects. Cross-validation via DFT calculations (e.g., optimizing geometries using Gaussian) and dynamic NMR experiments (variable-temperature studies) can reconcile differences. For example, X-ray diffraction provides definitive bond lengths and angles, while NMR captures dynamic behavior .

Q. What experimental design considerations are critical when evaluating the biological activity of 1,4-dihydro-1-propyl-nicotinonitrile derivatives in enzyme inhibition assays?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., β-nicotinamide riboside) and solvent-only controls .
  • Dose-Response Curves : Use at least five concentrations (e.g., 1–100 μM) to determine IC50 values .
  • Enzyme Source : Specify isoforms (e.g., human vs. snail acetylcholinesterase) to avoid interspecies variability .
  • Statistical Validation : Triplicate experiments with ANOVA or Student’s t-test (p < 0.05) .

Q. How do substituent effects on the dihydropyridine ring influence the electronic and steric properties of nicotinonitriles, and how are these modeled computationally?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2) increase nitrile reactivity via resonance withdrawal, while bulky substituents (e.g., -CF3) introduce steric hindrance. Computational methods include:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) .

Data Interpretation and Conflict Resolution

Q. Why might different studies report conflicting bioactivity results for structurally similar nicotinonitrile derivatives?

  • Methodological Answer : Variations in assay conditions (e.g., pH, temperature), purity levels (>95% vs. <90%), or substituent positioning (para vs. meta) can alter activity. For example, 6-(5-bromobenzofuran-2-yl) derivatives show enhanced inhibition compared to unsubstituted analogs due to improved hydrophobic interactions .

Q. How can researchers address low yields in multi-step syntheses of 1,4-dihydro-1-propyl-nicotinonitriles?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst Screening : Test NiFe2O4 nanoparticles for improved regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitrile stability .
  • Workup Protocols : Use aqueous extraction to remove unreacted aldehydes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.